Cas no 2171818-69-0 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}butanoic acid)

3-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}butanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key advantages include high purity and stability, making it suitable for solid-phase peptide synthesis (SPPS) applications. The Fmoc group provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive residues. The methoxy and butanoic acid functionalities enhance solubility in organic solvents, facilitating efficient coupling reactions. This compound is particularly valuable for introducing modified aromatic side chains into peptide sequences, enabling precise structural control in research and pharmaceutical development. Its well-defined reactivity profile ensures reliable performance in complex synthetic workflows.
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}butanoic acid structure
2171818-69-0 structure
Product name:3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}butanoic acid
CAS No:2171818-69-0
MF:C27H26N2O6
MW:474.505147457123
CID:6283403
PubChem ID:165537582

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}butanoic acid
    • 2171818-69-0
    • 3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}butanoic acid
    • EN300-1518537
    • Inchi: 1S/C27H26N2O6/c1-16(13-25(30)31)28-26(32)22-14-17(34-2)11-12-24(22)29-27(33)35-15-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,14,16,23H,13,15H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: YBRHUICBEUFVJI-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1C(NC(C)CC(=O)O)=O)OC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 474.17908655g/mol
  • Monoisotopic Mass: 474.17908655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 738
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114Ų
  • XLogP3: 4.3

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1518537-0.5g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}butanoic acid
2171818-69-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1518537-100mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}butanoic acid
2171818-69-0
100mg
$2963.0 2023-09-27
Enamine
EN300-1518537-0.05g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}butanoic acid
2171818-69-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1518537-1.0g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}butanoic acid
2171818-69-0
1g
$3368.0 2023-06-05
Enamine
EN300-1518537-0.1g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}butanoic acid
2171818-69-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1518537-10000mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}butanoic acid
2171818-69-0
10000mg
$14487.0 2023-09-27
Enamine
EN300-1518537-10.0g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}butanoic acid
2171818-69-0
10g
$14487.0 2023-06-05
Enamine
EN300-1518537-250mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}butanoic acid
2171818-69-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1518537-2.5g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}butanoic acid
2171818-69-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1518537-5.0g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}butanoic acid
2171818-69-0
5g
$9769.0 2023-06-05

Additional information on 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}butanoic acid

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}butanoic Acid: A Comprehensive Overview

The compound with CAS No. 2171818-69-0, known as 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}butanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a methoxyphenyl moiety, and a butanoic acid backbone. The combination of these structural elements renders this compound uniquely suited for various applications, particularly in the synthesis of bioactive molecules and as a precursor in peptide chemistry.

Recent advancements in chemical synthesis have highlighted the importance of Fmoc groups in protecting amino functionalities during peptide synthesis. The Fmoc group is a well-known protecting group that is widely used due to its stability under basic conditions and ease of removal under acidic conditions. In the context of this compound, the Fmoc group is attached to an amino group, which is further connected to a methoxy-substituted phenyl ring. This arrangement not only enhances the stability of the molecule but also facilitates its use in multi-step synthesis protocols.

The presence of the 5-methoxyphenyl group introduces additional electronic and steric effects into the molecule. Methoxy groups are known to act as electron-donating substituents, which can influence the reactivity of adjacent functional groups. In this case, the methoxy substitution on the phenyl ring may play a role in modulating the electronic properties of the amino group, thereby affecting its reactivity during synthetic transformations. Furthermore, the phenyl ring itself serves as a rigid aromatic framework, contributing to the overall stability and structural integrity of the molecule.

The butanoic acid backbone provides a flexible carbon chain that can serve as a platform for further functionalization. Butanoic acid is a simple carboxylic acid with four carbon atoms, offering versatility in terms of potential reactions. In this compound, the carboxylic acid group can be readily converted into other functional groups, such as esters or amides, depending on the desired application. This flexibility makes this compound an attractive building block for constructing more complex molecules.

Recent studies have explored the use of similar compounds in drug discovery and development. For instance, researchers have investigated the role of Fmoc-protected amino acids in peptide-based drug design. These studies have demonstrated that Fmoc protection can significantly enhance the efficiency of peptide synthesis by minimizing side reactions and improving yield. Given its structural similarity to such amino acids, this compound holds promise as a valuable precursor in peptide synthesis.

In addition to its role in peptide chemistry, this compound may also find applications in materials science. The combination of an aromatic ring and a carboxylic acid group could make it suitable for use in polymer synthesis or as a monomer in various polymerization reactions. The aromatic ring could contribute to π-conjugation effects, while the carboxylic acid group could serve as a site for cross-linking or functionalization.

From an analytical standpoint, this compound presents unique challenges due to its complex structure. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm its identity and purity. The presence of multiple functional groups necessitates careful optimization of analytical conditions to ensure accurate characterization.

In terms of safety and handling, this compound should be treated with care due to its potential sensitivity to moisture and light. Proper storage conditions are essential to maintain its stability and ensure consistent performance during synthetic procedures. Gloves and protective eyewear should be worn when handling this compound to minimize exposure risks.

Looking ahead, ongoing research into similar compounds suggests that this molecule could serve as a valuable tool in developing novel therapeutic agents or advanced materials. Its unique combination of functional groups offers ample opportunities for further exploration and innovation in various scientific domains.

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